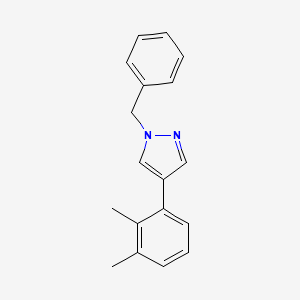![molecular formula C13H6F5IO3S B14119585 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14119585.png)
3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate: is a chemical compound with the molecular formula C12H6F2ICF3O3S It is a derivative of dibenzo[b,d]iodolium, where two fluorine atoms are substituted at the 3 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate typically involves the iodination of a dibenzo[b,d]iodolium precursor followed by fluorination. The reaction conditions often require the use of strong oxidizing agents and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: In biological research, this compound may be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity. The trifluoromethanesulfonate group also contributes to the compound’s solubility and stability in various solvents.
Comparación Con Compuestos Similares
- Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- 3,7-Dichlorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- 3,7-Dibromodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
Uniqueness: 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability compared to its chlorinated or brominated counterparts.
Propiedades
Fórmula molecular |
C13H6F5IO3S |
|---|---|
Peso molecular |
464.15 g/mol |
Nombre IUPAC |
5,11-difluoro-8-iodoniatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F2I.CHF3O3S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
PUYXJWFQDMOZMB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=C1F)[I+]C3=C2C=CC(=C3)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


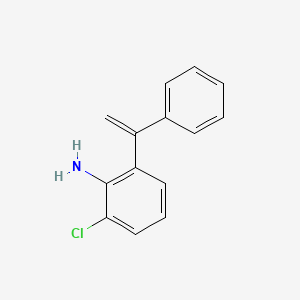
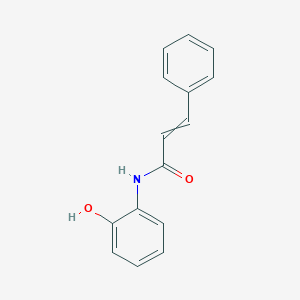
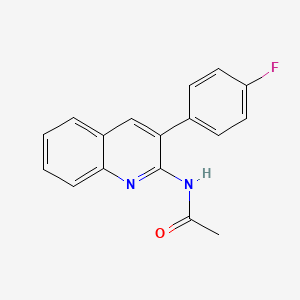

![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
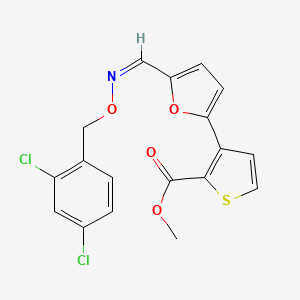
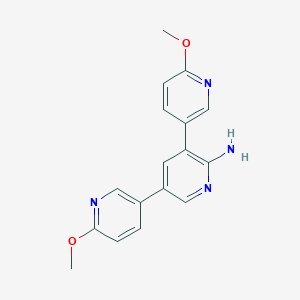
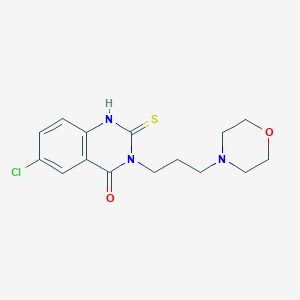

![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
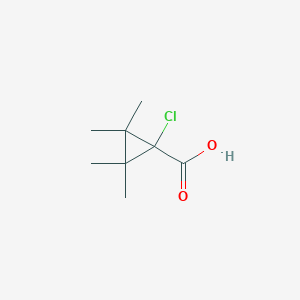
![D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14119581.png)
